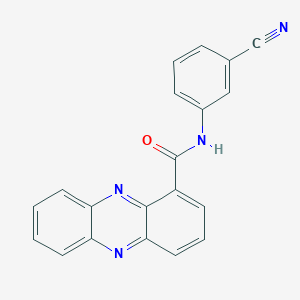

N-(3-cyanophenyl)phenazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyanophenyl)phenazine-1-carboxamide is a chemical compound with the molecular formula C20H12N4O. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its broad-spectrum antifungal, antibacterial, anti-tumor, antimalarial, and antiparasitic properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)phenazine-1-carboxamide can be achieved through several methods. One common approach involves the reaction of phenazine-1-carboxylic acid with 3-aminobenzonitrile under specific conditions. The reaction typically requires a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound often involves fermentation processes using engineered strains of Pseudomonas chlororaphis. These strains are optimized for high yield production of phenazine derivatives through metabolic engineering strategies. The fermentation process can be scaled up from shake flasks to bioreactors, with careful optimization of medium composition, pH, and feeding strategies to maximize yield .

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-cyanophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenazine derivatives, while reduction can produce reduced forms with altered electronic properties .

Applications De Recherche Scientifique

N-(3-cyanophenyl)phenazine-1-carboxamide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of N-(3-cyanophenyl)phenazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by disrupting cellular processes in target organisms. For example, it inhibits the growth of fungal pathogens by interfering with cell wall synthesis, membrane integrity, and intracellular nutrient balance . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its antimicrobial activity .

Comparaison Avec Des Composés Similaires

N-(3-cyanophenyl)phenazine-1-carboxamide can be compared with other phenazine derivatives, such as phenazine-1-carboxamide and N-(naphthalen-1-yl)phenazine-1-carboxamide. While all these compounds share a common phenazine core, their unique substituents confer distinct chemical and biological properties . For instance, this compound exhibits stronger antifungal activity compared to its analogs due to the presence of the cyano group, which enhances its ability to interact with target enzymes and disrupt cellular processes .

Similar Compounds

Phenazine-1-carboxamide: A phenazine derivative with broad-spectrum antimicrobial properties.

N-(naphthalen-1-yl)phenazine-1-carboxamide: A novel fungicidal compound with a distinct naphthalene substituent.

Activité Biologique

N-(3-cyanophenyl)phenazine-1-carboxamide is a synthetic compound belonging to the phenazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and potential applications in agriculture and medicine.

Overview of Biological Activity

The compound exhibits notable antimicrobial and anticancer properties. Research indicates that it is particularly effective against various fungal pathogens and certain cancer cell lines. Its mode of action is linked to its ability to disrupt cellular processes in target organisms.

Antimicrobial Activity

This compound demonstrates significant antagonistic activity against a range of fungal phytopathogens. It has been shown to inhibit the growth of:

- Fusarium oxysporum

- Rhizoctonia solani

- Fusarium graminearum

These fungi are responsible for various plant diseases, making the compound a valuable candidate for developing biocontrol agents in agriculture . The mechanism of action involves disrupting cell wall synthesis and membrane integrity, leading to compromised cellular function in the pathogens.

Anticancer Activity

In addition to its antifungal properties, this compound exhibits cytotoxic effects against several cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- SW480 (colorectal cancer)

Studies show that the compound induces cell death through mechanisms such as apoptosis and cell cycle arrest. Specifically, it has demonstrated an EC50 value indicating potent activity against leukemia cells, significantly lower than that observed in normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress within cells, leading to damage and subsequent cell death.

- Disruption of Cellular Processes : It interferes with vital cellular functions such as nutrient balance and membrane integrity, which are crucial for pathogen survival.

- Gene Expression Modulation : Research indicates that treatment with the compound leads to upregulation and downregulation of specific genes involved in metabolism and cell wall synthesis in fungi .

Study on Fungal Pathogens

In a controlled study examining the effects of this compound on Rhizoctonia solani, researchers found that treatment resulted in significant morphological changes in fungal hyphae, indicating damage to the cell wall structure. Gene expression analysis revealed upregulation of genes associated with stress response and downregulation of those involved in growth and reproduction .

Anticancer Efficacy

A recent study evaluated the cytotoxicity of this compound on A549 lung cancer cells. The results indicated that at concentrations between 32 µM and 40 µM, there was a marked decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the mitochondrial pathway, activating caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Comparative Data Table

| Property | This compound | Other Phenazine Derivatives |

|---|---|---|

| Antifungal Activity | Strong against Fusarium spp., Rhizoctonia | Varies; some show limited activity |

| Anticancer Activity | Effective against A549, HeLa, SW480 | Some derivatives show high potency against leukemia |

| Mechanism | ROS production, membrane disruption | Varies; includes DNA intercalation |

| Gene Regulation | Upregulates stress response genes | Varies; some affect different pathways |

Propriétés

IUPAC Name |

N-(3-cyanophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N4O/c21-12-13-5-3-6-14(11-13)22-20(25)15-7-4-10-18-19(15)24-17-9-2-1-8-16(17)23-18/h1-11H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMJTICUBZSYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC(=C4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.